molecular formula C9H9F2NO2 B1313640 Methyl 2-(3-amino-2,6-difluorophenyl)acetate CAS No. 361336-80-3

Methyl 2-(3-amino-2,6-difluorophenyl)acetate

Cat. No. B1313640
M. Wt: 201.17 g/mol
InChI Key: ROSSYYRWJGVZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(3-amino-2,6-difluorophenyl)acetate” is a chemical compound with the molecular formula C9H9F2NO2 . It is used in research and is classified under organic building blocks, particularly benzene compounds .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-amino-2,6-difluorophenyl)acetate” can be represented by the InChI code: 1S/C9H9F2NO2/c1-14-8(13)4-5-6(10)2-3-7(12)9(5)11/h2-3H,4,12H2,1H3 . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 2-(3-amino-2,6-difluorophenyl)acetate” has a molecular weight of 201.17 . It is a yellow to brown or pale-red solid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Enzymatic Synthesis of Amino Acids

Methyl 2-(3-amino-2,6-difluorophenyl)acetate and its derivatives have been studied for their potential in enzymatic hydrolysis processes. Research by Ayi, Guedj, and Septe (1995) investigated the enzymatic resolution of methyl d,l-3,3-difluorophenyl alanate and its derivatives to obtain 3,3-difluoro-l-amino acids, showcasing its utility in the synthesis of specific amino acids (Ayi, Guedj, & Septe, 1995).

Optimization in Organic Synthesis

The compound and its related structures have been involved in optimizing synthesis processes in organic chemistry. Wang Guo-hua (2008) focused on optimizing the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, highlighting the compound's role in fine-tuning chemical reactions (Wang Guo-hua, 2008).

Anticancer Drug Synthesis

A significant application of methyl 2-(3-amino-2,6-difluorophenyl)acetate derivatives is in the synthesis of potential anticancer drugs. Basu Baul et al. (2009) investigated amino acetate functionalized Schiff base organotin(IV) complexes, demonstrating their cytotoxicity against various human tumor cell lines, thus indicating their potential in cancer treatment [(Basu Baul, Basu, Vos, & Linden, 2009)](https://consensus.app/papers/amino-acetate-functionalized-schiff-base-organotiniv-baul/fc255c8e5136574e8822dcf63481856f/?utm_source=chatgpt).

Structural Analysis and Characterization

Studies involving methyl 2-(3-amino-2,6-difluorophenyl)acetate also contribute to the structural analysis and characterization of chemical compounds. Dölling, Frost, Heinemann, and Hartung (1993) explored the reactions of (diphenylmethylene-amino) acetic acid derivatives, leading to ketene dithioacetals, and characterized the structure of one such compound using X-ray determination. This provides insights into the molecular structure and properties of similar compounds (Dölling, Frost, Heinemann, & Hartung, 1993).

Synthesis of Triorganotin(IV) Complexes

The synthesis of triorganotin(IV) complexes using derivatives of methyl 2-(3-amino-2,6-difluorophenyl)acetate has been researched, which has implications in various fields including materials science. Baul et al. (2002) synthesized and characterized triorganotin(IV) derivatives, contributing to the understanding of these complexes and their potential applications (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 2-(3-amino-2,6-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-14-8(13)4-5-6(10)2-3-7(12)9(5)11/h2-3H,4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSSYYRWJGVZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450068
Record name Methyl 2-(3-amino-2,6-difluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-amino-2,6-difluorophenyl)acetate

CAS RN

361336-80-3
Record name Methyl 2-(3-amino-2,6-difluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Ren, KA Ahrendt, J Grina, ER Laird… - Bioorganic & medicinal …, 2012 - Elsevier
Herein we describe the discovery of a novel series of ATP competitive B-Raf inhibitors via structure based drug design (SBDD). These pyridopyrimidin-7-one based inhibitors exhibit …
Number of citations: 22 www.sciencedirect.com

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